Cas no 2248335-71-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted 1,2-oxazole carboxylate moiety. The presence of the 2-fluorophenoxymethyl group enhances its potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structural complexity allows for versatile applications in the synthesis of biologically active molecules, particularly as a precursor for enzyme inhibitors or receptor modulators. The compound's stability and well-defined reactivity profile facilitate its use in controlled synthetic pathways, offering researchers a reliable building block for targeted molecular design.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate structure
2248335-71-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate
CAS No:2248335-71-7
MF:C19H11FN2O6
MW:382.298848390579
CID:6265007
PubChem ID:165732358
Update Time:2025-05-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate
    • EN300-6523060
    • 2248335-71-7
    • Inchi: 1S/C19H11FN2O6/c20-14-7-3-4-8-16(14)26-10-11-9-15(21-27-11)19(25)28-22-17(23)12-5-1-2-6-13(12)18(22)24/h1-9H,10H2
    • InChI Key: TXBFKXTWGQFQFT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC1=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=NO1

Computed Properties

  • Exact Mass: 382.06011424g/mol
  • Monoisotopic Mass: 382.06011424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 98.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate (CAS No. 2248335-71-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate, identified by the CAS registry number CAS No. 2248335-71-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an isoindole moiety and a substituted oxazole ring system. The presence of the fluoro-substituted phenoxy group further enhances its chemical versatility and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery and development processes. The isoindole core is known for its ability to participate in various bioisosteric replacements, making it a valuable component in medicinal chemistry. Additionally, the oxazole ring system is renowned for its stability and ability to form hydrogen bonds, which are critical for drug-target interactions.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate involves a multi-step process that typically includes nucleophilic substitutions and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological testing.

In terms of applications, this compound has shown promise in several therapeutic areas. For instance, its ability to inhibit certain enzyme activities makes it a potential candidate for anti-inflammatory and anti-cancer drug development. Recent research has also explored its role as a modulator of ion channels, which could be beneficial in treating neurological disorders.

The structural features of this compound also make it an attractive candidate for use in agrochemicals. Its ability to interact with specific receptors in plant systems could lead to the development of new pesticides or growth regulators. Furthermore, the incorporation of the fluoro-substituted phenoxy group enhances its lipophilicity, which is advantageous for improving bioavailability in both pharmaceutical and agricultural applications.

From an environmental standpoint, understanding the degradation pathways of CAS No. 2248335-71-based compounds is crucial for assessing their ecological impact. Recent studies have focused on identifying microbial degradation mechanisms and photodegradation processes to ensure sustainable use and minimize environmental risks.

In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli represents a significant advancement in organic synthesis and has opened new avenues for research across multiple disciplines. Its unique structure and versatile functional groups make it a valuable tool in both academic and industrial settings.

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